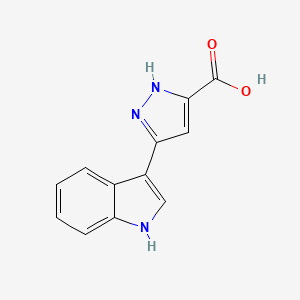
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Indole derivatives have been synthesized via nucleophilic substitutions at the α-position of the indole . The moderately reactive (1 H -indol-3-yl)methyl electrophiles have been used for the nucleophilic substitutions at the 3’-position .Molecular Structure Analysis
The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .Chemical Reactions Analysis
Although highly reactive (1 H -indol-3-yl)methyl electrophiles such as (1 H -indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .Physical And Chemical Properties Analysis
Indole compounds have various physical and chemical properties. For example, 5-Benzyloxyindole-3-acetic acid has a molecular weight of 281.30 g/mol .Scientific Research Applications
Colorimetric Sensing of Anions
This compound has been utilized as a colorimetric sensor for anions, particularly fluoride ions. The presence of fluoride ions induces a significant red-shift in the absorption spectrum, resulting in a visible color change from colorless to blue. This is attributed to the deprotonation of the indole –NH proton, which can be confirmed by 1H NMR titration .
Synthesis of Biologically Active Indole Derivatives
Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be used to synthesize indole derivatives that exhibit various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders .
Pharmacological Properties in Inflammation
Research has been conducted to develop hybrid compounds with this molecule to establish pharmacological properties in models of inflammation, both in vitro and in vivo. This highlights its potential application in the development of anti-inflammatory drugs .
Inhibition of α-Glucosidase
Derivatives of this compound have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests its potential use in managing conditions like diabetes by controlling the breakdown of carbohydrates .
Anticancer Applications
The compound has been part of studies for dose-dependent cytotoxic activities on cancer cells, such as MCF-7 breast cancer cells. The research focuses on the compound’s ability to induce cell death in cancerous cells, which is a promising avenue for cancer therapy .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often involve the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
For instance, they are involved in the metabolism of tryptophan, an essential amino acid . The metabolites produced by this pathway have various biological effects, including maintaining intestinal homeostasis and impacting liver metabolism .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid. For instance, the compound’s interaction with anions can lead to a drastic change in its absorption spectrum and color . This suggests that the compound’s action can be influenced by the presence of specific ions in its environment .
Safety and Hazards
Future Directions
The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCOJZLPIRKQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

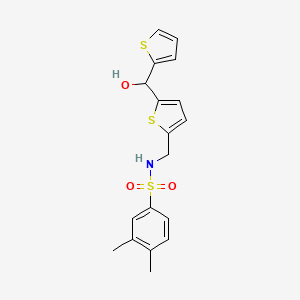
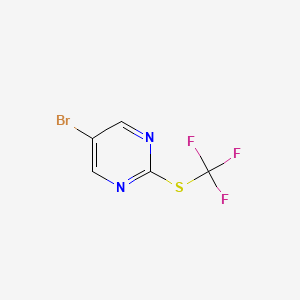

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)
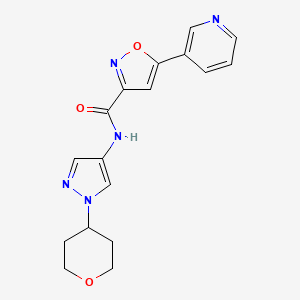
![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

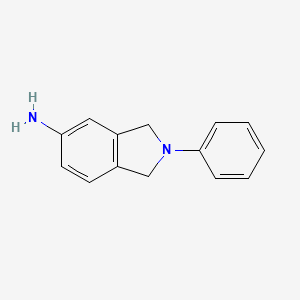
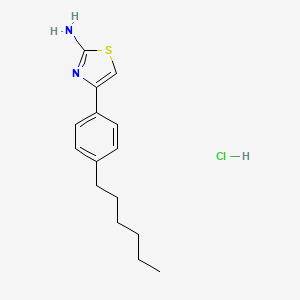
![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)
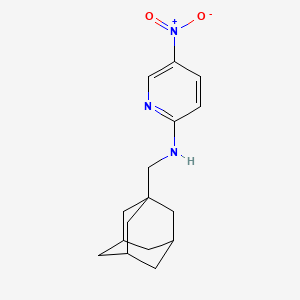
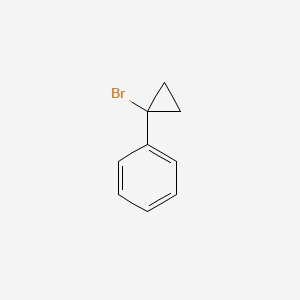
![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)